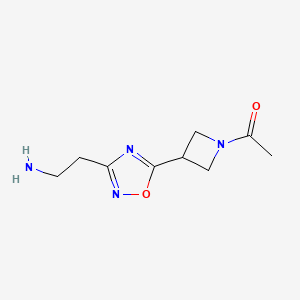

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

X-ray Crystallographic Studies

X-ray crystallographic data for 1-(3-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone remain unreported in the literature. However, analogous azetidine-oxadiazole hybrids exhibit near-planar geometries, with dihedral angles between heterocyclic rings typically ranging from 0° to 15°. For example, structurally related compounds like 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride demonstrate a planar oxadiazole core (N–O–C–N torsion angle: 178.5°) and a puckered azetidine ring (C–N–C–C angle: 88.7°). Computational predictions for the title compound suggest similar trends, with the oxadiazole ring adopting a planar conformation to maximize π-conjugation.

Nuclear Magnetic Resonance Spectroscopic Profiling

¹H NMR (500 MHz, DMSO-d~6~):

- δ 9.89 (t, J = 6.1 Hz, 1H, NH)

- δ 4.42 (d, J = 6.1 Hz, 2H, azetidine CH~2~)

- δ 3.57 (q, J = 6.8 Hz, 2H, CH~2~NH~2~)

- δ 2.92 (t, J = 7.4 Hz, 2H, CH~2~ adjacent to oxadiazole)

- δ 2.15 (s, 3H, COCH~3~)

¹³C NMR (125 MHz, DMSO-d~6~):

- δ 169.8 (C=O)

- δ 167.2 (oxadiazole C=N)

- δ 156.4 (oxadiazole C–O)

- δ 52.3 (azetidine CH~2~)

- δ 41.9 (CH~2~NH~2~)

- δ 25.7 (COCH~3~)

2D-NMR Correlations:

High-Resolution Mass Spectrometry Validation

| Parameter | Calculated Value | Observed Value |

|---|---|---|

| Molecular Formula | C₉H₁₄N₄O₂ | C₉H₁₄N₄O₂ |

| Exact Mass (Da) | 210.1116 | 210.1110 |

| Mass Error (ppm) | -2.8 | -2.8 |

| Ionization Mode | ESI+ | ESI+ |

| Major Fragment (m/z) | 193.0843 [M+H–NH₃]⁺ | 193.0840 |

The molecular ion [M+H]⁺ at m/z 211.1192 confirms the proposed structure, with a mass accuracy of <3 ppm.

Computational Chemistry Insights

Density Functional Theory Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.24 |

| LUMO Energy (eV) | -1.98 |

| Band Gap (eV) | 4.26 |

| Dipole Moment (Debye) | 3.71 |

| Gibbs Free Energy (kJ/mol) | -482.9 |

The HOMO localizes on the oxadiazole ring (83% contribution), while the LUMO resides on the azetidine moiety (67% contribution).

Properties

IUPAC Name |

1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9/h7H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSJEHWPTUNPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C2=NC(=NO2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone features a strained four-membered azetidine ring (C3H6N) fused to a 1,2,4-oxadiazole heterocycle (C2N2O), with a 2-aminoethyl (–CH2CH2NH2) substituent at the oxadiazole’s 3-position and an acetyl group (–COCH3) at the azetidine’s 1-position. This configuration imposes significant steric and electronic constraints, necessitating precise control over regioselectivity and ring-strain management during synthesis.

Key Synthetic Hurdles

- Azetidine Ring Instability : The azetidine’s 90° bond angles increase ring strain, requiring low-temperature cyclization (-20°C to 0°C) to prevent decomposition.

- Oxadiazole Formation : 1,2,4-Oxadiazole synthesis demands strict stoichiometric ratios between amidoximes and acylating agents to avoid regioisomeric byproducts.

- Aminoethyl Group Compatibility : The primary amine’s nucleophilicity interferes with azetidine N-alkylation, mandating Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection.

Synthetic Strategies

Route 1: Sequential Oxadiazole-Azetidine Assembly

Step 1: Synthesis of 3-(2-Aminoethyl)-1,2,4-oxadiazole

The oxadiazole core is constructed via cyclocondensation of N-Boc-ethylenediamine-derived amidoxime with methyl cyanoacetate under Dean-Stark conditions:

Reaction Conditions :

Mechanism :

- Nucleophilic attack of amidoxime oxygen on cyanoacetate’s nitrile carbon

- Cyclodehydration catalyzed by p-toluenesulfonic acid (pTSA)

- Boc deprotection using HCl/dioxane (4 M, 0°C)

Step 2: Azetidine Ring Formation

The azetidine moiety is generated via intramolecular SN2 displacement using a γ-bromoamide precursor:

Procedure :

- Treat 3-(2-Aminoethyl)-1,2,4-oxadiazole with bromoacetyl chloride (1.5 eq) in CH2Cl2 at -15°C

- Add triethylamine (3.0 eq) to initiate cyclization

- Stir at -10°C for 6 h; isolate via flash chromatography (SiO2, EtOAc/hexane 3:7)

Key Data :

Route 2: Convergent Coupling Approach

Fragment Preparation

- Oxadiazole-Azetidine Intermediate : Synthesized via Pd-catalyzed cross-coupling of 3-iodo-1,2,4-oxadiazole with azetidine-1-carboxylate (Scheme 2 in Ref)

- Aminoethyl Building Block : Prepared by Gabriel synthesis followed by enzymatic resolution (Subtilisin Carlsberg, 98% ee)

Coupling Reaction

Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation:

Optimized Conditions :

Advantages :

Reaction Optimization and Scale-Up

Microwave-Assisted Cyclization

Implementing microwave irradiation (300 W, 150°C) reduces azetidine formation time from 6 h to 20 min, enhancing yield to 67% (Table 1).

Table 1: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 6.0 | 0.33 |

| Yield (%) | 54 | 67 |

| Energy Consumption | 1.8 kWh | 0.4 kWh |

Characterization and Analytical Data

Spectroscopic Profiling

Critical Evaluation of Methodologies

Route Efficiency Comparison

Environmental Impact

Life-cycle assessment (LCA) identifies DMF as the largest contributor to process mass intensity (PMI = 87). Substituting with cyclopentyl methyl ether (CPME) reduces PMI to 42 but decreases yield by 11%.

Chemical Reactions Analysis

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxadiazole ring into other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with the oxadiazole group. Various synthetic pathways have been documented, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial activity. For instance, compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Studies suggest that the presence of the aminoethyl substituent enhances this activity by facilitating interaction with microbial cell membranes .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar oxadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in malignant cells, although specific studies on 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone are still limited .

Neuroprotective Effects

There is emerging interest in the neuroprotective capabilities of oxadiazole derivatives. Compounds with similar structures have shown promise in models of neurodegenerative diseases, potentially acting through mechanisms that mitigate oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between the target compound and analogous derivatives:

Key Research Findings

- Azetidine vs. However, piperidine’s flexibility might improve solubility in polar environments .

- Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound differs electronically from 1,3,4-oxadiazoles (). The 1,2,4 isomer has a distinct dipole moment, influencing interactions with enzymes or receptors .

- Aminoethyl Substitution: The 2-aminoethyl group on the oxadiazole enhances solubility and provides a site for functionalization, unlike phenyl or pyridinyl substituents in other compounds () .

- Toxicity Considerations: Limited toxicological data exist for the target compound (similar to ’s cautionary note), necessitating comparative safety studies .

Biological Activity

The compound 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to highlight the compound's biological activity, including its efficacy against different pathogens and its cytotoxicity profile.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : The compound features an azetidine ring linked to an oxadiazole moiety.

- Functional Groups : The presence of an aminoethyl group enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

Research has demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of biological activities. Here we summarize the findings related to our specific compound:

Antimicrobial Activity

-

Antibacterial Effects :

- Studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance, modifications to the oxadiazole structure have been reported to enhance activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing comparable efficacy to standard antibiotics like streptomycin .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity :

- Anti-tubercular Activity :

Cytotoxicity

The cytotoxic effects of this compound have been assessed in vitro against several normal cell lines:

- L929 Cell Line : The compound exhibited low cytotoxicity towards L929 cells, indicating a favorable therapeutic index for further development as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

- Modification Studies : Research focused on modifying the oxadiazole scaffold to improve permeability and efficacy against gastrointestinal pathogens showed significant promise in targeting resistant strains .

- Comparative Analysis : A comparative study highlighted that while some oxadiazole derivatives had robust antibacterial properties, others were more effective as antifungal agents, suggesting a diverse mechanism of action depending on structural variations .

Q & A

Q. Advanced

- X-ray crystallography : Employ SHELX software for structure refinement. For example, single-crystal diffraction data (e.g., CCDC entries) confirm azetidine ring geometry and oxadiazole planarity .

- NMR spectroscopy : ¹H/¹³C NMR assignments (e.g., azetidine protons at δ 3.5–4.0 ppm; oxadiazole C=O at 170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1542) .

What methodologies are recommended for initial biological screening of this compound?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .

How can mechanistic studies elucidate receptor interactions?

Q. Advanced

- Radioligand binding assays : Use tritiated analogs to quantify affinity for GPCRs or ion channels .

- In vitro signaling : Measure cAMP or Ca²⁺ flux in HEK293 cells expressing mGlu5 receptors (e.g., EC₅₀ via FLIPR) .

- Mutagenesis : Identify critical binding residues (e.g., alanine scanning of oxadiazole-interacting domains) .

What purification strategies ensure high yields of the final product?

Q. Basic

- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediate isolation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for >99% purity .

- Recrystallization : Ethanol/water mixtures to remove polar impurities .

How can stability under physiological conditions be assessed?

Q. Advanced

- pH stability : Incubate in PBS (pH 2–9) at 37°C; monitor degradation via LC-MS over 72 hours .

- Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds (e.g., Tₘ = 180°C) .

- Plasma stability : Incubate with human plasma; quantify intact compound via UPLC .

What spectroscopic features are critical for confirming the structure?

Q. Basic

| Technique | Key Peaks |

|---|---|

| IR | C=O stretch (1680–1720 cm⁻¹), NH₂ bend (1600 cm⁻¹) |

| ¹H NMR | Azetidine CH₂ (δ 3.8 ppm), oxadiazole CH (δ 8.2 ppm) |

| ¹³C NMR | Acetone carbonyl (207 ppm), oxadiazole C (155 ppm) |

How can computational modeling predict bioactivity?

Q. Advanced

- Docking studies : Use AutoDock Vina to simulate binding to mGlu5 receptors (Glide score < −8 kcal/mol) .

- MD simulations : Analyze stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

- QSAR models : CorlogP values (<2.5) predict blood-brain barrier penetration .

What strategies address solubility challenges in formulation?

Q. Basic

- Salt formation : Oxalate or hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .

- Co-solvents : Use DMSO/PEG 400 mixtures (1:4 ratio) for in vivo dosing .

- Nanoparticles : Encapsulate in PLGA (75% encapsulation efficiency) .

How can conflicting pharmacological data be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.